(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375952 | |
| Record name | (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-71-5 | |
| Record name | (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as BD245676, is a chiral compound with significant potential in pharmaceutical applications. Its structure includes a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its biological activity. This article reviews the compound's biological properties, synthesis, and relevant research findings.
- Molecular Formula : C17H22BrNO4
- Molecular Weight : 384.27 g/mol
- CAS Number : 706806-71-5
- Purity : Typically >95% as reported by suppliers .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biological pathways.
- Inhibition of Protein Kinases : Preliminary studies indicate that this compound may act as an inhibitor of protein kinases, which are crucial for regulating various cellular processes such as growth and metabolism. Specific attention has been given to its effects on Aurora kinases, which play a key role in cell division .
- Impact on Cell Proliferation : Research suggests that this compound can influence cell proliferation rates in certain cancer cell lines. It has been shown to induce apoptosis in specific conditions, highlighting its potential as an anti-cancer agent.
- Metabolic Pathways : The compound may also interact with metabolic pathways involving insulin signaling and glucose uptake, suggesting its utility in metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 15 µM under specific conditions .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests that the compound's inhibitory effects on tumorigenesis are significant and warrant further investigation into its pharmacokinetics and bioavailability .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 384.27 g/mol |
| CAS Number | 706806-71-5 |
| Purity | >95% |
| IC50 (Cancer Cell Lines) | ~15 µM |
| Targeted Kinases | Aurora Kinases |
| Biological Effects | Induces Apoptosis |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H22BrNO4
- Molecular Weight : 384.26 g/mol
- CAS Number : 706806-71-5
The compound features a pyrrolidine ring, which is a common motif in many biologically active compounds. The presence of the bromobenzyl group enhances its reactivity and potential for further functionalization.
Medicinal Chemistry
Boc-protected amino acids, such as (R)-2-(2-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, are crucial in the synthesis of peptides and other biologically active molecules. The bromobenzyl group can serve as a versatile handle for further modifications, allowing for the development of novel therapeutics.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the use of Boc-(R)-2-(2-bromobenzyl)-pyrrolidine-2-carboxylic acid in the solid-phase synthesis of cyclic peptides. The bromobenzyl group facilitated the formation of disulfide bonds, which are critical for the stability and activity of peptide drugs .
Organic Synthesis
This compound is utilized as an intermediate in various organic synthesis pathways. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.
Data Table: Comparison of Reactivity with Other Amino Acids
| Compound Name | Reactivity (Nucleophilic Substitution) | Applications |
|---|---|---|
| This compound | High | Peptide synthesis |
| (R)-L-Proline | Moderate | Chiral auxiliaries |
| (S)-Boc-L-Valine | Low | Alkaloid synthesis |
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where chirality can significantly affect drug efficacy and safety.
Case Study: Asymmetric Synthesis of Chiral Drugs
In a notable research project, Boc-(R)-2-(2-bromobenzyl)-pyrrolidine-2-carboxylic acid was employed to synthesize a chiral drug candidate with improved pharmacological properties compared to its racemic counterpart .
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Bromide Position
The 2-bromobenzyl group undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Mechanistic Insight : The bromine’s ortho position introduces steric hindrance, slowing SNAr compared to para-substituted analogs. Cross-couplings proceed via oxidative addition of Pd(0) into the C–Br bond, followed by transmetalation and reductive elimination .
Carboxylic Acid Functionalization
The carboxylic acid group participates in condensation, reduction, and protection/deprotection reactions.
Key Note : The Boc group remains stable under these conditions but requires acidic deprotection (e.g., TFA in DCM) prior to amine-involving reactions .
Boc Deprotection and Subsequent Reactivity
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling pyrrolidine nitrogen functionalization.
Racemization Risk : The chiral center at C2 remains configurationally stable during deprotection due to steric shielding by the adjacent substituents .
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes lithiation and alkylation at the α-position relative to the carboxylic acid.
Stereochemical Control : Lithiation proceeds with retention of configuration at C2, enabling enantioselective synthesis of derivatives .
Decarboxylation and Tandem Reactions
Thermal or metal-catalyzed decarboxylation generates reactive intermediates for further transformations.
Unexpected Reaction Pathways
-
Interrupted Curtius Rearrangement : Under thermal Curtius conditions (e.g., DPPA, heat), the Boc-protected compound forms ketones instead of isocyanates due to steric constraints from the quaternary center .
-
Catalytic Hydrogenation Side Reactions : While not directly applicable to this compound, analogous pyrrolidine derivatives undergo cis-selective hydrogenation without racemization, a property leveraged in related syntheses .
Preparation Methods
Cyclization and Nucleophilic Substitution Route
Another synthetic approach involves:
- Formation of the Pyrrolidine Ring:
The pyrrolidine ring is constructed through intramolecular cyclization reactions starting from linear precursors containing appropriate functional groups. - Introduction of the 2-Bromobenzyl Group:
The bromobenzyl substituent is introduced via nucleophilic substitution reactions, often using bromobenzyl halides or related electrophiles reacting with nucleophilic centers on the pyrrolidine intermediate.
This route emphasizes the stepwise build-up of the molecule, allowing for selective protection and deprotection steps to maintain stereochemical purity.
Use of Lithium Diisopropylamide (LDA) and Formic Acetic Anhydride
A more sophisticated method reported involves:
- Step 1: Treatment of a nitrogen-protected pyrrolidine derivative with LDA at -78°C to generate a reactive intermediate.
- Step 2: Slow addition of formic acetic anhydride in tetrahydrofuran (THF) to introduce the desired functional groups while maintaining low temperature to prevent side reactions.
- Step 3: Quenching with acetic acid and water, followed by extraction and drying.
- Step 4: Treatment with TFA in methylene chloride at 5°C to remove protecting groups and yield the target compound.
- Yield: Approximately 75.6% for the intermediate (R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-isopropoxycarbonyl-2,3-dihydro-1H-pyrrole, which can be further processed to the final product.
This method highlights careful temperature control and reagent addition to optimize yield and stereoselectivity.
Comparative Data Table of Preparation Routes
| Preparation Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Catalytic Hydrogenation | Alkylation of precursor, hydrogenation, deprotection | 70-76 (approx.) | Mild conditions, good stereocontrol | Risk of racemization during hydrogenation |
| Cyclization + Nucleophilic Substitution | Ring formation, bromobenzyl introduction | Not explicitly reported | Stepwise control, selective protection | Potentially longer synthesis route |
| LDA + Formic Acetic Anhydride Treatment | Deprotonation, acylation, quenching, deprotection | ~75.6 (intermediate) | High yield, temperature control | Requires low temperature and careful reagent handling |
Research Findings and Notes
- The stereochemistry at the chiral carbon (marked with *) is critical; methods that maintain R configuration without racemization are preferred.
- The Boc protecting group on nitrogen stabilizes intermediates and facilitates purification.
- Use of toxic reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) and sodium cyanide in some older methods limits their commercial viability.
- Newer methods emphasize safer reagents, simpler operations, and cost-effectiveness.
- Catalytic hydrogenation must be optimized to avoid racemization, which can occur especially at positions adjacent to the chiral center.
- Extraction and purification steps typically involve ethyl acetate and drying agents like magnesium sulfate, followed by chromatographic techniques.
Q & A
Q. How does the stereochemistry at the pyrrolidine ring influence its biological activity?
- Answer: Synthesize both (R)- and (S)-enantiomers via chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid). Test enantiomers in parallel using cell-based assays (e.g., IC50 determination). Computational studies (e.g., molecular dynamics simulations ) can reveal stereospecific binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
